molecular formula C19H23ClN2O4 B2529243 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1795300-04-7

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2529243
CAS No.: 1795300-04-7
M. Wt: 378.85
InChI Key: HRNLXXIYCCRVSW-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl chain, and a dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylacetic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Formation of Intermediate: The acid chloride is then reacted with 2-methoxyethylamine to form the intermediate 2-(2-chlorophenyl)-2-methoxyethylamine.

    Urea Formation: This intermediate is then reacted with 3,4-dimethoxybenzyl isocyanate under controlled conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-(2-formylphenyl)-2-methoxyethyl-3-(3,4-dimethoxybenzyl)urea.

    Reduction: Formation of 1-(2-(2-phenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea.

    Substitution: Formation of 1-(2-(2-aminophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea.

Scientific Research Applications

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

    1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a different benzyl group.

    1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness: 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications for this versatile compound.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4/c1-24-16-9-8-13(10-17(16)25-2)11-21-19(23)22-12-18(26-3)14-6-4-5-7-15(14)20/h4-10,18H,11-12H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLXXIYCCRVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CC=C2Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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